2-[ethyl(fluoro)phosphoryl]oxypropane
Description
2-[ethyl(fluoro)phosphoryl]oxypropane is an organophosphorus compound characterized by a phosphoryl core (P=O) with ethyl and fluoro substituents, linked to a propane backbone via an oxygen atom. Its molecular formula is C₅H₁₀FO₂P, and its IUPAC name reflects the ethyl-fluoro-phosphoryl group attached to the oxypropane chain.
The synthesis of such compounds often involves halogenation or esterification of phosphonic acid derivatives. For example, ethylphosphonic dichloride (CAS 1066-50-8) could serve as a precursor, with fluorine substituting chlorine via nucleophilic displacement .
Properties
CAS No. |
1189-87-3 |
|---|---|
Molecular Formula |
C5H12FO2P |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-[ethyl(fluoro)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H12FO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 |
InChI Key |
KXKAXOZWSFAJTG-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC(C)C)F |
Canonical SMILES |
CCP(=O)(OC(C)C)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of isopropoxy-ethyl-phosphoryl fluoride involves the reaction of ethylphosphonic acid with isopropyl alcohol in the presence of a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous nature of the fluorinating agents .
Chemical Reactions Analysis
2-[ethyl(fluoro)phosphoryl]oxypropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphorus-containing oxides.
Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[ethyl(fluoro)phosphoryl]oxypropane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isopropoxy-ethyl-phosphoryl fluoride involves its interaction with specific molecular targets, such as enzymes. It acts as an irreversible inhibitor of cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system . By inhibiting cholinesterase, it leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-[ethyl(fluoro)phosphoryl]oxypropane with structurally related organophosphorus compounds from the evidence:
Substituent Effects on Reactivity and Stability
- Fluoro vs. Chloro : The P-F bond in the target compound is stronger and more hydrolytically stable than the P-Cl bond in diisopropyl chlorophosphate, reducing susceptibility to hydrolysis. This makes fluorinated derivatives preferable in applications requiring environmental persistence or controlled reactivity .
- Alkyl Groups: The ethyl group on phosphorus offers moderate steric hindrance compared to bulkier isopropyl groups in diisopropyl chlorophosphate. Smaller alkyl chains (e.g., oxypropane) may enhance volatility and solubility in nonpolar solvents compared to longer chains like 1-ethylheptyl .
Functional Group and Application Analysis
- Oxypropane Ester : The propane backbone in the target compound likely improves solubility in organic solvents compared to polymers with fluorinated sulfonamide groups (). However, it lacks the polymer-forming capacity of acrylate esters described in .
- Ethyl vs. Methyl : Ethyl substituents (as seen in ethylphosphonic dichloride) balance reactivity and stability better than methyl groups, which are more prone to oxidation .
Toxicity and Environmental Impact
Fluorinated organophosphorus compounds generally exhibit lower acute toxicity than their chlorinated counterparts (e.g., diisopropyl chlorophosphate) due to reduced hydrolysis to toxic phosphonic acids. However, their persistence in the environment may raise concerns under regulations like the Guidelines for Green Procurement () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
